molecular formula C16H13F3N4O B12601540 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-11-6

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12601540
CAS No.: 917759-11-6
M. Wt: 334.30 g/mol
InChI Key: GRNXKTHFOKQPMM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl-substituted phenyl ring, and a pyrido[3,2-d]pyrimidine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides in the presence of a base.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using trifluoromethyl-substituted phenylboronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, boronic acids, or organometallic reagents in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives.

Scientific Research Applications

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds have a pyrazole ring fused to the pyrimidine core, offering different biological activities.

Uniqueness

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the ethoxy group and the trifluoromethyl-substituted phenyl ring. These functional groups enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development and other applications.

Properties

CAS No.

917759-11-6

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-3-5-10(6-4-9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)

InChI Key

GRNXKTHFOKQPMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

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